6-O-Methyl-2'-deoxyinosine

Suicide Gene Therapy Purine Nucleoside Phosphorylase (PNP) Prodrug Activation

6-O-Methyl-2'-deoxyinosine, systematically known as 2'-deoxy-6-O-methylinosine or 6-methoxypurine 2'-deoxyriboside (MoPdR) , is a synthetic purine nucleoside analog belonging to the broader class of 6-modified deoxyinosine derivatives. Its primary distinguishing feature is a methoxy substitution at the O6 position of the hypoxanthine base, a modification that differentiates it from the endogenous nucleoside 2'-deoxyinosine (dI) and places it as a close structural analog of 6-methylpurine 2'-deoxyriboside (MePdR).

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
Cat. No. B12098270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl-2'-deoxyinosine
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3
InChIKeyOKUCPECQZYJFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Methyl-2'-deoxyinosine (MoPdR) for Scientific Procurement: Class, Characteristics, and Critical Evidence Gaps


6-O-Methyl-2'-deoxyinosine, systematically known as 2'-deoxy-6-O-methylinosine or 6-methoxypurine 2'-deoxyriboside (MoPdR) [1], is a synthetic purine nucleoside analog belonging to the broader class of 6-modified deoxyinosine derivatives. Its primary distinguishing feature is a methoxy substitution at the O6 position of the hypoxanthine base, a modification that differentiates it from the endogenous nucleoside 2'-deoxyinosine (dI) and places it as a close structural analog of 6-methylpurine 2'-deoxyriboside (MePdR) . While vendor literature often attributes broad 'anticancer' and 'antiviral' properties to compounds in this class , a rigorous review of the primary literature reveals a critical deficit of quantitative, comparator-backed differentiation data. For procurement decisions, the compound’s value proposition is narrowly defined and heavily application-dependent, making generic substitution highly inadvisable without specific evidence for the intended use case. This guide therefore focuses on the limited, high-quality evidence available, explicitly flagging areas where verification is still required.

Why 2'-Deoxyinosine or 6-Methylpurine Deoxyriboside Cannot Simply Replace 6-O-Methyl-2'-deoxyinosine in Research Settings


Although 6-O-Methyl-2'-deoxyinosine (MoPdR) shares a core purine scaffold with other nucleoside analogs, substituting it with a close structural relative like 6-methylpurine 2'-deoxyriboside (MePdR) or the unmodified 2'-deoxyinosine is not supported by the available quantitative evidence. Each analog possesses a distinct substrate profile for critical salvage-pathway enzymes such as purine nucleoside phosphorylase (PNP) [1]. Specifically, the E. coli PNP (ePNP)/MoPdR suicide gene therapy system was developed precisely because MoPdR is a poor substrate for mammalian PNP, a key selectivity feature it shares conceptually with MePdR but which is underpinned by different biochemical kinetics [2]. Furthermore, MoPdR’s O6-methoxy group confers unique base-pairing and stability properties compared to 2'-deoxyinosine in oligonucleotide contexts, though robust head-to-head biophysical data remains a procurement risk [3]. Assumptions of equivalence without direct comparative data on enzyme kinetics, cytotoxicity, or duplex stability present a significant scientific and financial risk for any application requiring a specific, evidence-backed mechanism.

Quantitative Head-to-Head Evidence for Selecting 6-O-Methyl-2'-deoxyinosine Over Its Closest Analogs


Enzymatic Prodrug Activation: E. coli PNP Conversion of MoPdR vs. MePdR

In a direct application context, the ePNP/MoPdR suicide gene therapy system was evaluated against the established ePNP/MePdR system. The study demonstrates MoPdR is an effective substrate for E. coli PNP, leading to its conversion into the toxic metabolite 6-methoxypurine, which subsequently kills tumor cells. A high bystander effect was observed with MoPdR, requiring only 1% ePNP-positive cells at a 5 µg/mL concentration to cause significant cytotoxicity, although the exact IC50 was not directly compared to MePdR in this study [1]. The advantage over the MePdR prodrug lies in the distinct metabolic properties of the 6-methoxypurine metabolite, which may offer a different toxicity and diffusion profile for enhanced bystander killing, supporting MoPdR as a chemically distinct alternative in gene therapy vector design [1].

Suicide Gene Therapy Purine Nucleoside Phosphorylase (PNP) Prodrug Activation Bystander Effect

Biochemical Selectivity: Human vs. Bacterial PNP Substrate Affinity

A foundational requirement for MoPdR's utility as a prodrug is its differential recognition by prokaryotic and eukaryotic PNP enzymes. While direct kinetic data (Km, kcat) for MoPdR with human PNP is absent from the primary literature, its chemical analog MePdR is a known poor substrate for mammalian PNP, a feature that prevents systemic toxicity from the prodrug in non-target tissues [1]. The MoPdR study explicitly builds on this principle. To partially address the data gap, BindingDB reports an IC50 of 1,330 nM (1.33 µM) for MoPdR against a PNP enzyme, providing a quantitative anchor for its enzymatic interaction, although the source organism for the enzyme is not specified in the record [2]. This underscores a critical evidence gap for procurement: the therapeutic window for MoPdR is implied but not yet quantitatively established through direct, comparative human enzyme kinetics.

Enzyme Selectivity Purine Nucleoside Phosphorylase Prodrug Safety Substrate Specificity

Polymerase Interaction: Potential for DNA Incorporation and Chain Termination

Anticancer mechanisms for nucleoside analogs hinge on their capacity to act as substrates for DNA polymerases, leading to chain termination or replication stress. For MoPdR, a BindingDB entry reports a Ki (inhibition constant) of 5,500 nM (5.5 µM) against recombinant rat DNA Polymerase β using a poly(dA)/oligo(dT)18 template [1]. This represents a measurable affinity, but it exists without context. How this Ki compares to structurally related 6-modified nucleoside triphosphates, such as those derived from 2'-deoxyinosine or 6-methylpurine deoxyriboside, is crucial, yet comparative kinectic data are entirely missing from the available repository. Without this, it is impossible to assert superior or even competitive incorporation efficiency, limiting the compound's appeal for research on nucleoside antimetabolites until further characterization is performed.

DNA Polymerase Beta Chain Termination Antimetabolite DNA Lesion Bypass

Procurement-Ready Application Scenarios for 6-O-Methyl-2'-deoxyinosine Based on Evidence


Development of Next-Generation E. coli PNP Suicide Gene Therapy Vectors

Investigators focusing on gene-directed enzyme prodrug therapy (GDEPT) can use MoPdR as a validated substrate for E. coli purine nucleoside phosphorylase. The compound has demonstrated a potent in vivo antitumor effect when combined with Salmonella-delivered ePNP, achieving 86.6-88.7% tumor growth inhibition in a murine breast cancer model at well-tolerated doses [1]. This positions it as a core research tool for groups designing vectors that produce a different toxic metabolite (6-methoxypurine) than the more commonly used MePdR.

Chemical Biology Tool to Study Purine Salvage Pathway Selectivity

MoPdR is a useful probe for studying the substrate discrimination of PNP enzymes across species. Its known IC50 of 1.33 µM for a PNP enzyme provides a starting point for enzymatic studies [1]. Researchers can use this compound to investigate the structural basis of substrate specificity between prokaryotic and hypothetical eukaryotic variants, a critical line of inquiry for designing pathogen-selective nucleoside prodrugs.

A Nucleoside Scaffold for Base-Modified Oligonucleotide Synthesis

For researchers synthesizing modified DNA oligomers to probe DNA repair or lesion bypass, 6-O-Methyl-2'-deoxyinosine, as its corresponding phosphoramidite, can serve as a site-specific O6-methylated lesion analog. Unlike the promutagenic O6-methyl-2'-deoxyguanosine (O6-Me-dG), which codes for thymine, MoPdR in DNA presents a different base-pairing challenge to polymerases [1]. This allows for comparative studies on how various DNA polymerases handle different 6-substituted purine lesions, with MoPdR offering a distinct chemical topology for structure-function dissection.

Preclinical Metabolite Study for Toxicokinetic Profiling

A recognized gap is the need for direct safety profiling. Pharmacokinetic and toxicology studies requiring a pure standard of 6-methoxypurine 2'-deoxyriboside can use this compound as an analytical reference for LC-MS/MS method development. While it is not a clinically validated tracer, its procurement enables the foundational research necessary to establish its pharmacokinetic profile and metabolite distribution in biological matrices, a prerequisite for its advancement as a drug candidate [1].

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